molecular formula C18H17N7O B7496515 3-(benzimidazol-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]propanamide

3-(benzimidazol-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]propanamide

Cat. No. B7496515
M. Wt: 347.4 g/mol
InChI Key: XLXAIUVWHSLICO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzimidazol-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]propanamide, also known as BCTP, is a small molecule antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It has been widely used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes.

Mechanism of Action

The mechanism of action of 3-(benzimidazol-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]propanamide involves the competitive inhibition of the binding of glutamate, the endogenous ligand of mGluR1, to the receptor. By blocking the activation of mGluR1, 3-(benzimidazol-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]propanamide can modulate the downstream signaling pathways that are involved in various physiological and pathological processes. For example, in the central nervous system, mGluR1 activation can enhance synaptic transmission and plasticity, while mGluR1 blockade can reduce excitotoxicity and inflammation.
Biochemical and Physiological Effects:
3-(benzimidazol-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]propanamide has been shown to have various biochemical and physiological effects depending on the system and disease being studied. For example, in animal models of chronic pain, 3-(benzimidazol-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]propanamide can reduce mechanical allodynia and thermal hyperalgesia by blocking mGluR1-mediated sensitization of dorsal horn neurons. In animal models of anxiety and addiction, 3-(benzimidazol-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]propanamide can attenuate the behavioral and neurochemical changes induced by stress or drug exposure by modulating mGluR1-mediated synaptic plasticity in the amygdala and the nucleus accumbens. In animal models of neurodegenerative diseases, 3-(benzimidazol-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]propanamide can protect against excitotoxicity and oxidative stress by blocking mGluR1-mediated calcium influx and reactive oxygen species generation.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(benzimidazol-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]propanamide in lab experiments include its high selectivity and potency for mGluR1, its well-established synthesis method and analytical techniques for quality control, and its availability from commercial sources. The limitations of using 3-(benzimidazol-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]propanamide in lab experiments include its potential off-target effects on other glutamate receptors or non-glutamate receptors, its limited solubility and stability in aqueous solutions, and its potential species differences in pharmacokinetics and pharmacodynamics.

Future Directions

The future directions for using 3-(benzimidazol-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]propanamide in scientific research include the development of more selective and potent mGluR1 antagonists, the investigation of the role of mGluR1 in other systems and diseases, such as cancer and immune disorders, the exploration of the therapeutic potential of mGluR1 antagonism in various clinical settings, and the elucidation of the molecular mechanisms underlying mGluR1-mediated signaling and regulation.

Synthesis Methods

The synthesis of 3-(benzimidazol-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]propanamide involves several steps, including the preparation of 3-(benzimidazol-1-yl)propanoic acid, the coupling of 3-(benzimidazol-1-yl)propanoic acid with 3-(1-methyltetrazol-5-yl)aniline, and the amidation of the resulting intermediate with propanoyl chloride. The final product is obtained after purification by column chromatography and recrystallization. The purity and identity of 3-(benzimidazol-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]propanamide can be confirmed by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).

Scientific Research Applications

3-(benzimidazol-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]propanamide has been extensively used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes, such as pain, anxiety, addiction, and neurodegenerative diseases. 3-(benzimidazol-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]propanamide has been shown to selectively block the activity of mGluR1 without affecting other subtypes of mGluRs or other neurotransmitter receptors. This selective pharmacological profile makes 3-(benzimidazol-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]propanamide a valuable tool for studying the specific functions of mGluR1 in different systems and diseases.

properties

IUPAC Name

3-(benzimidazol-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O/c1-24-18(21-22-23-24)13-5-4-6-14(11-13)20-17(26)9-10-25-12-19-15-7-2-3-8-16(15)25/h2-8,11-12H,9-10H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXAIUVWHSLICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C2=CC(=CC=C2)NC(=O)CCN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.